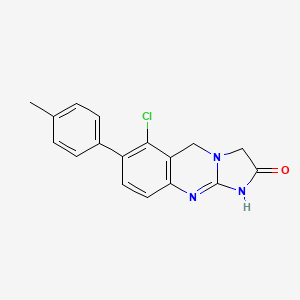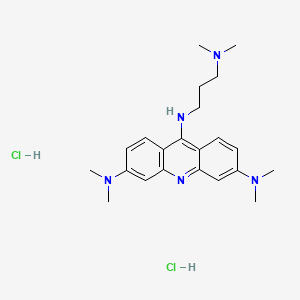
3,6-DMAD (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DMAD (dihydrochloride) is an acridine derivative known for its potent inhibitory effects on the IRE1α-XBP1s pathway.
Preparation Methods
The synthesis of 3,6-DMAD (dihydrochloride) involves several steps, typically starting with the preparation of the acridine core. The synthetic route includes:
Formation of the Acridine Core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of the dimethylamino groups at specific positions on the acridine ring.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid
Chemical Reactions Analysis
3,6-DMAD (dihydrochloride) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the acridine ring.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-DMAD (dihydrochloride) has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of the IRE1α-XBP1s pathway, which is crucial in the development and progression of multiple myeloma and other cancers
Cellular Stress Response: The compound is employed to investigate cellular stress responses, particularly the unfolded protein response (UPR) and its role in various diseases
Biological Studies: Researchers use 3,6-DMAD (dihydrochloride) to explore its effects on cytokine secretion, such as interleukin-6 (IL-6), and its potential therapeutic applications
Mechanism of Action
3,6-DMAD (dihydrochloride) exerts its effects by inhibiting the IRE1α-XBP1s pathway. This pathway is involved in the unfolded protein response, a cellular stress response related to the endoplasmic reticulum. The compound inhibits IRE1α oligomerization and endoribonuclease (RNase) activity, thereby preventing the splicing of XBP1 mRNA. This inhibition leads to reduced IL-6 secretion and suppression of multiple myeloma cell growth .
Comparison with Similar Compounds
3,6-DMAD (dihydrochloride) is unique due to its specific inhibition of the IRE1α-XBP1s pathway. Similar compounds include:
MK-0941: Another inhibitor of the IRE1α-XBP1s pathway, but with different chemical properties and potency.
AMG-3969: A compound that also targets the IRE1α-XBP1s pathway but has a distinct mechanism of action.
RO-28-1675: An inhibitor with similar applications in cancer research but differing in its chemical structure and effects
These comparisons highlight the uniqueness of 3,6-DMAD (dihydrochloride) in terms of its chemical structure and specific inhibitory effects on the IRE1α-XBP1s pathway.
Properties
Molecular Formula |
C22H33Cl2N5 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine;dihydrochloride |
InChI |
InChI=1S/C22H31N5.2ClH/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22;;/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24);2*1H |
InChI Key |
QFTZLLNIVBXXJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


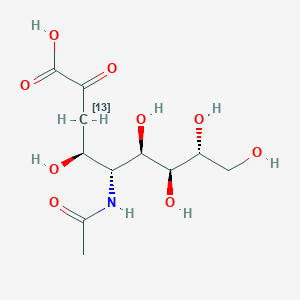

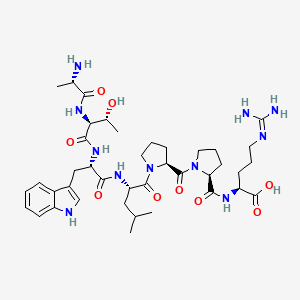
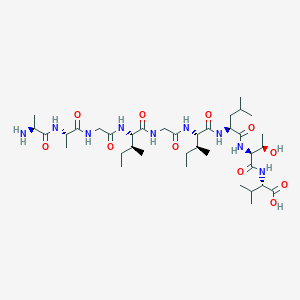
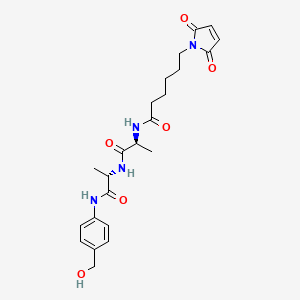
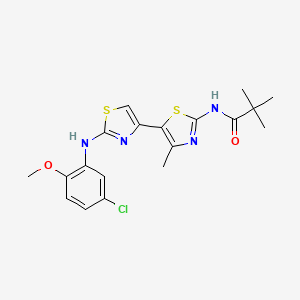


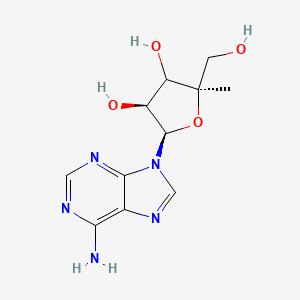

![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
